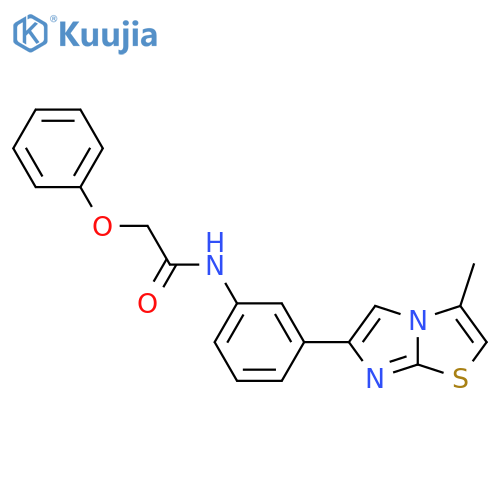

Cas no 893979-02-7 (N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)-2-phenoxyacetamide)

N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)-2-phenoxyacetamide 化学的及び物理的性質

名前と識別子

-

- N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)-2-phenoxyacetamide

- Acetamide, N-[3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl]-2-phenoxy-

- SR-01000018877-1

- SR-01000018877

- N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide

- N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide

- AKOS002046943

- N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenoxyacetamide

- 893979-02-7

- F1897-0218

-

- インチ: 1S/C20H17N3O2S/c1-14-13-26-20-22-18(11-23(14)20)15-6-5-7-16(10-15)21-19(24)12-25-17-8-3-2-4-9-17/h2-11,13H,12H2,1H3,(H,21,24)

- InChIKey: PZYAZZHRPHOGKE-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC(C2=CN3C(C)=CSC3=N2)=C1)(=O)COC1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 363.10414797g/mol

- どういたいしつりょう: 363.10414797g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 486

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.8

- トポロジー分子極性表面積: 83.9Ų

じっけんとくせい

- 密度みつど: 1.30±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 13.17±0.70(Predicted)

N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)-2-phenoxyacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1897-0218-10μmol |

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide |

893979-02-7 | 90%+ | 10μl |

$69.0 | 2023-05-19 | |

| Life Chemicals | F1897-0218-30mg |

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide |

893979-02-7 | 90%+ | 30mg |

$119.0 | 2023-05-19 | |

| Life Chemicals | F1897-0218-3mg |

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide |

893979-02-7 | 90%+ | 3mg |

$63.0 | 2023-05-19 | |

| Life Chemicals | F1897-0218-5mg |

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide |

893979-02-7 | 90%+ | 5mg |

$69.0 | 2023-05-19 | |

| Life Chemicals | F1897-0218-25mg |

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide |

893979-02-7 | 90%+ | 25mg |

$109.0 | 2023-05-19 | |

| Life Chemicals | F1897-0218-2μmol |

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide |

893979-02-7 | 90%+ | 2μl |

$57.0 | 2023-05-19 | |

| Life Chemicals | F1897-0218-100mg |

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide |

893979-02-7 | 90%+ | 100mg |

$248.0 | 2023-05-19 | |

| Life Chemicals | F1897-0218-75mg |

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide |

893979-02-7 | 90%+ | 75mg |

$208.0 | 2023-05-19 | |

| Life Chemicals | F1897-0218-15mg |

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide |

893979-02-7 | 90%+ | 15mg |

$89.0 | 2023-05-19 | |

| Life Chemicals | F1897-0218-20mg |

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide |

893979-02-7 | 90%+ | 20mg |

$99.0 | 2023-05-19 |

N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)-2-phenoxyacetamide 関連文献

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)-2-phenoxyacetamideに関する追加情報

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide: An Overview of CAS No. 893979-02-7

N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide (CAS No. 893979-02-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a 3-methylimidazo[2,1-b][1,3]thiazol-6-yl moiety and a 2-phenoxyacetamide group. These structural elements contribute to its potential biological activities and therapeutic applications.

The chemical structure of N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide is particularly noteworthy due to its ability to interact with various biological targets. The imidazothiazole core is a common scaffold in many bioactive molecules, often associated with potent and selective pharmacological properties. The presence of the phenoxyacetamide group further enhances the compound's lipophilicity and bioavailability, making it an attractive candidate for drug development.

Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide exhibits significant anti-inflammatory and analgesic properties. These findings suggest that the compound could be a promising lead for the development of new treatments for inflammatory diseases and pain management.

In addition to its anti-inflammatory effects, this compound has also been investigated for its potential as an antitumor agent. Preclinical studies have demonstrated that N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide can inhibit the growth of various cancer cell lines by inducing apoptosis and suppressing angiogenesis. These results indicate that the compound may have a role in cancer therapy, particularly in combination with other anticancer drugs.

The pharmacokinetic properties of N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide have also been studied extensively. Research has shown that the compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a successful drug candidate. Furthermore, the compound has demonstrated low toxicity in preclinical models, suggesting a favorable safety profile.

In terms of synthetic methodology, the preparation of N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide involves several well-established chemical reactions. The synthesis typically begins with the formation of the imidazothiazole core through a series of condensation and cyclization reactions. The subsequent attachment of the phenoxyacetamide group is achieved through amide bond formation using standard coupling reagents such as EDCI or HATU.

The potential applications of N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide extend beyond its direct therapeutic uses. The compound can also serve as a valuable tool in chemical biology research. Its unique structure and biological activities make it an excellent probe for studying receptor-ligand interactions and signaling pathways involved in inflammation and cancer.

In conclusion, N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenoxyacetamide (CAS No. 893979-02-7) is a promising compound with diverse biological activities and therapeutic potential. Ongoing research continues to uncover new insights into its mechanisms of action and possible applications in medicine. As our understanding of this compound deepens, it is likely to play an increasingly important role in the development of novel therapeutic agents.

893979-02-7 (N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)-2-phenoxyacetamide) 関連製品

- 1804793-31-4(2-(Bromomethyl)-6-iodo-3-(trifluoromethoxy)pyridine-5-acetonitrile)

- 922129-80-4(N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide)

- 2639634-66-3({2-2-(2-aminoethoxy)ethoxyethyl}2-(4-{2-2-(2-aminoethoxy)ethoxyethyl}piperazin-1-yl)ethylamine)

- 5465-56-5(2-Methyl-4-nitronaphthalen-1-amine)

- 2138531-06-1(1-(2-Tert-butyl-5-hydroxycyclohexyl)-1,2-dihydropyrazin-2-one)

- 2228519-55-7(tert-butyl N-{2,3-dimethoxy-5-1-(methylamino)cyclopropylphenyl}carbamate)

- 946315-04-4(2-4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine)

- 13042-06-3(3-methoxynaphthalene-2-carboxamide)

- 1804253-44-8(3-Formyl-5-(3-oxopropyl)mandelic acid)

- 1903639-86-0(3-(2-ethoxyphenyl)-N-{6-(furan-2-yl)pyridin-3-ylmethyl}propanamide)